Cas no 76447-13-7 (3,5-Dihydroxy-4-iodobenzoic acid)
3,5-Dihydroxy-4-iodobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3,5-dihydroxy-4-iodobenzoic acid
- Benzoic acid, 3,5-dihydroxy-4-iodo-
- 3,5-Dihydroxy-4-iodobenzoic acid
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- MDL: MFCD06655986
- Inchi: 1S/C7H5IO4/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,9-10H,(H,11,12)
- InChI Key: NFMORHUZHRTYFU-UHFFFAOYSA-N
- SMILES: IC1=C(C=C(C(=O)O)C=C1O)O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 172
- XLogP3: 1.4
- Topological Polar Surface Area: 77.8
3,5-Dihydroxy-4-iodobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 183030-5g |
3,5-Dihydroxy-4-iodobenzoic acid, 95% |
76447-13-7 | 95% | 5g |
$1568.00 | 2023-09-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1443683-5g |
3,5-Dihydroxy-4-iodobenzoic acid |
76447-13-7 | 98% | 5g |
¥11508.00 | 2024-07-28 |
3,5-Dihydroxy-4-iodobenzoic acid Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 3,5-Dihydroxy-4-iodobenzoic acid
Comprehensive Overview of 3,5-Dihydroxy-4-iodobenzoic acid (CAS No. 76447-13-7): Properties, Applications, and Research Insights
3,5-Dihydroxy-4-iodobenzoic acid (CAS No. 76447-13-7) is a halogenated benzoic acid derivative with significant relevance in pharmaceutical and chemical research. This compound, characterized by its iodo-substituted aromatic ring and dihydroxy functional groups, has garnered attention for its unique structural properties and potential applications in drug development, organic synthesis, and material science. Researchers frequently explore its molecular interactions and bioactivity, making it a subject of interest in academic and industrial laboratories.
The compound's chemical structure features a benzoic acid core with hydroxyl groups at the 3 and 5 positions and an iodine atom at the 4 position. This arrangement contributes to its polarity and reactivity, enabling diverse synthetic modifications. In recent years, the demand for halogenated aromatic compounds like 3,5-Dihydroxy-4-iodobenzoic acid has surged due to their utility in designing targeted therapeutics and imaging agents. For instance, its iodine moiety is often leveraged in radiolabeling studies, aligning with the growing focus on precision medicine and diagnostic tools.
From an SEO perspective, users frequently search for terms such as "3,5-Dihydroxy-4-iodobenzoic acid synthesis," "CAS 76447-13-7 applications," and "iodobenzoic acid derivatives." These queries reflect the compound's relevance in organic chemistry and medicinal research. Additionally, the rise of AI-driven drug discovery has increased interest in small molecule libraries, where this compound may serve as a building block. Its solubility and stability under physiological conditions are also common discussion points, particularly in forums focused on biocompatible materials.
In the context of green chemistry, researchers are investigating sustainable methods to synthesize 3,5-Dihydroxy-4-iodobenzoic acid, minimizing hazardous byproducts. This aligns with broader trends in environmentally friendly synthesis and catalytic processes. The compound's potential role in antioxidant studies has also been explored, given its phenolic hydroxyl groups, which are known to scavenge free radicals. Such applications resonate with the public's growing interest in healthspan optimization and nutraceuticals.
Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed to characterize 3,5-Dihydroxy-4-iodobenzoic acid, ensuring purity and consistency for research use. Suppliers often highlight its high-purity grades and custom synthesis options, catering to the needs of pharmaceutical developers and academic institutions. As the scientific community continues to uncover new applications, this compound remains a valuable asset in the toolkit of chemists and biologists alike.
In summary, 3,5-Dihydroxy-4-iodobenzoic acid (CAS No. 76447-13-7) exemplifies the intersection of structural complexity and functional versatility. Its ongoing study underscores the importance of halogenated aromatics in advancing life sciences and material innovation. For those seeking detailed protocols or collaborative opportunities, this compound offers a robust platform for interdisciplinary research.
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